5-Chloro-2-methoxy-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide
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Overview
Description
5-Chloro-2-methoxy-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a methoxy group, and a pyrrolidinyl-pyrimidinyl moiety attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methoxy-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting appropriate starting materials under specific conditions. For example, 2-chloro-5-methoxypyrimidine can be prepared by reacting 2,4-dichloro-5-methoxypyrimidine with a suitable base.
Introduction of the Pyrrolidine Group: The pyrrolidine group can be introduced by reacting the pyrimidine intermediate with pyrrolidine under suitable conditions, such as heating in the presence of a base.
Formation of the Benzamide Core: The final step involves the coupling of the pyrimidine intermediate with 5-chloro-2-methoxybenzoic acid or its derivatives to form the benzamide core.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methoxy-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can modify the pyrimidine ring.
Coupling Reactions: The benzamide core can participate in coupling reactions with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of corresponding oxidized or reduced products.
Scientific Research Applications
5-Chloro-2-methoxy-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and pathways.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Chemical Biology: Researchers use this compound to probe the structure-activity relationships of related molecules and to develop new chemical probes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methoxy-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound shares a similar benzamide core but has different substituents, leading to distinct biological activities.
2-((5-Chloro-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzenesulfonamide: Another related compound with a similar pyrimidine ring but different functional groups.
Uniqueness
5-Chloro-2-methoxy-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C16H17ClN4O2 |
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Molecular Weight |
332.78 g/mol |
IUPAC Name |
5-chloro-2-methoxy-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide |
InChI |
InChI=1S/C16H17ClN4O2/c1-23-14-5-4-11(17)8-13(14)15(22)20-12-9-18-16(19-10-12)21-6-2-3-7-21/h4-5,8-10H,2-3,6-7H2,1H3,(H,20,22) |
InChI Key |
IFDUBZHGSFIDRA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CN=C(N=C2)N3CCCC3 |
Origin of Product |
United States |
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